molecular formula C15H14N2O2 B5228711 4-prop-2-enoxy-N-pyridin-2-ylbenzamide CAS No. 423769-43-1

4-prop-2-enoxy-N-pyridin-2-ylbenzamide

Cat. No.: B5228711
CAS No.: 423769-43-1
M. Wt: 254.28 g/mol
InChI Key: GLBPBESZJQVPDJ-UHFFFAOYSA-N
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Description

4-prop-2-enoxy-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a pyridine ring, a benzamide group, and a prop-2-enoxy substituent

Chemical Reactions Analysis

Types of Reactions

4-prop-2-enoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-prop-2-enoxy-N-pyridin-2-ylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-prop-2-enoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-prop-2-enoxy-N-pyridin-2-ylbenzamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)benzamide: This compound lacks the prop-2-enoxy substituent and has different chemical properties and applications.

    N-(4-methylpyridin-2-yl)benzamide: The presence of a methyl group instead of a prop-2-enoxy group results in distinct chemical behavior.

    N-(5-chloropyridin-2-yl)benzamide: The chloro substituent imparts unique reactivity and applications.

Properties

IUPAC Name

4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-13-8-6-12(7-9-13)15(18)17-14-5-3-4-10-16-14/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPBESZJQVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367470
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-43-1
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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